molecular formula C11H9BrF3NO2 B1372015 2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1209382-96-6

2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

Cat. No. B1372015
CAS RN: 1209382-96-6
M. Wt: 324.09 g/mol
InChI Key: FBNNPSXXGMJSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (2-BMTPA) is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid with a molecular weight of 315.2 g/mol and a melting point of 65-67°C. Due to its unique chemical structure, 2-BMTPA has been used in a variety of applications, including synthesis, catalytic reactions, and biological studies.

Scientific Research Applications

Pharmaceutical Research: Anticancer Agents

This compound is a potential precursor in the synthesis of lactate dehydrogenase inhibitors. These inhibitors are being researched for their ability to hinder cancer cell proliferation. By targeting the metabolic pathways of cancer cells, researchers aim to develop novel anticancer therapies .

Enzyme Inhibition: PAI-1 Targeting

Antituberculosis Drug Development

Researchers utilize this compound in the creation of PA-824 analogs. These analogs are investigated for their use as antituberculosis drugs. The focus is on developing treatments that are effective against drug-resistant strains of tuberculosis .

Kinase Inhibition: Cancer and Inflammatory Diseases

The compound serves as a reactant for synthesizing pyrazolopyrimidinamine derivatives. These derivatives act as inhibitors for tyrosine and phosphinositide kinases, which play a crucial role in signal transduction pathways. Inhibiting these kinases has implications for treating various cancers and inflammatory diseases .

Organic Synthesis: Benzylic Functionalization

In organic chemistry, the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution. These reactions are fundamental in creating complex molecules with specific functional groups, which are essential in pharmaceutical synthesis .

properties

IUPAC Name

2-[3-bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO2/c1-17-9-5-7(2-3-16)4-8(12)10(9)18-6-11(13,14)15/h4-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNNPSXXGMJSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC#N)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.